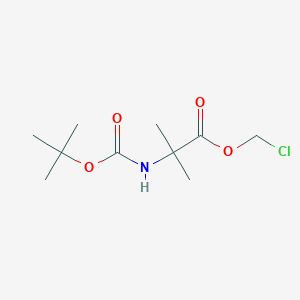

2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester

Übersicht

Beschreibung

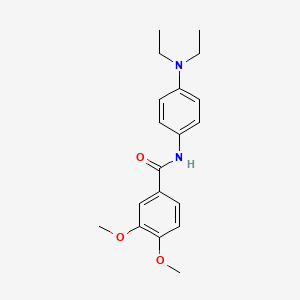

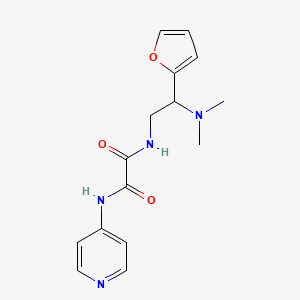

“2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester” is a chemical compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H18ClNO4 . This indicates that it contains 10 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

This compound serves as a versatile starting material for the synthesis of a wide range of complex molecules. For example, it is used in the synthesis of cyclic depsipeptides such as Lyngbyabellin A, which exhibit moderate cytotoxicity against specific cancer cell lines. The process involves condensation, protection, cyclodehydration, and aromatization steps, highlighting its utility in constructing biologically active compounds (Xiao Ji Wang et al., 2013).

Structural Studies and Conformation Analysis

Conformational analysis of derivatives of 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester, such as tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, has been conducted using single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the molecular structure and behavior in different phases, which is crucial for designing molecules with desired physical and chemical properties (K. Ejsmont et al., 2007).

Development of Peptidomimetics and Dipeptide Mimetics

The compound has been utilized in the synthesis of peptidomimetics, such as conformationally restricted dipeptidomimetics for caspase-1 inhibitors. These mimetics are important in medicinal chemistry for developing new therapeutic agents with improved specificity and efficacy. The synthesis demonstrates the compound's role in creating biologically relevant structures that can modulate protein-protein interactions (D. Lauffer & M. D. Mullican, 2002).

Chiral Synthesis and Enantioselectivity

It also plays a critical role in chiral synthesis, where its derivatives are used to develop enantiopure compounds. These activities underscore the importance of this compound in asymmetric synthesis, which is fundamental in producing pharmaceuticals with the desired activity and minimal side effects. For instance, the synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate demonstrates its utility in constructing chiral building blocks for further chemical transformations (O. Chaloin et al., 2008).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of this compound are used to synthesize polymers with specific chiroptical properties. These polymers have applications in various areas, including drug delivery systems, biodegradable materials, and optoelectronic devices. The ability to control the molecular architecture and functional properties of these polymers underscores the compound's significance in advanced materials research (Jinqing Qu et al., 2009).

Eigenschaften

IUPAC Name |

chloromethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIVWDWVAWCELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)

![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)

![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2774962.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B2774966.png)

![2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2774968.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2774969.png)

![N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide](/img/structure/B2774970.png)